molecular formula C6H3ClN4O2 B13025673 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid

Katalognummer: B13025673
Molekulargewicht: 198.57 g/mol
InChI-Schlüssel: PENNCVUNUBGBFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClN4O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dichloropyrazine with sodium nitrite in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce various alkyl or aryl derivatives .

Wissenschaftliche Forschungsanwendungen

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Molecular docking studies have confirmed its binding affinity to these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine: A closely related compound with similar structural features but lacking the chloro and carboxylic acid groups.

    [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.

    8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups enhances its reactivity and potential for forming various derivatives with diverse biological activities .

Eigenschaften

Molekularformel

C6H3ClN4O2

Molekulargewicht

198.57 g/mol

IUPAC-Name

8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-3-4-9-10-5(6(12)13)11(4)2-1-8-3/h1-2H,(H,12,13)

InChI-Schlüssel

PENNCVUNUBGBFU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=NN=C2C(=O)O)C(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.